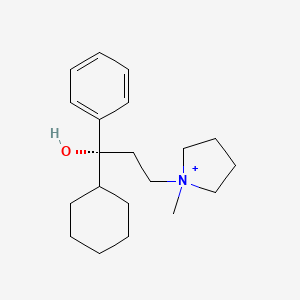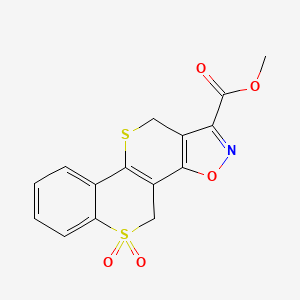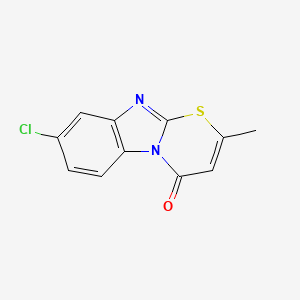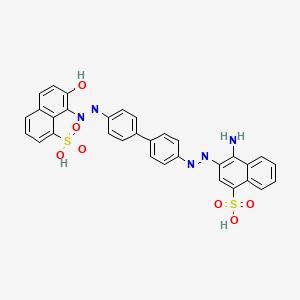
1,2-Dihydro-3-benzothiepine 3,3-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro-3-benzothiepine 3,3-dioxide is an organic compound characterized by a benzothiepine ring structure with a dioxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-3-benzothiepine 3,3-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-mercaptobenzaldehyde with ethylene oxide, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of a base, such as sodium hydroxide, and an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-3-benzothiepine 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced sulfides, and various substituted benzothiepines, depending on the specific reagents and conditions used.
Scientific Research Applications
1,2-Dihydro-3-benzothiepine 3,3-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-3-benzothiepine 3,3-dioxide involves its interaction with molecular targets such as enzymes and receptors. The dioxide group can participate in redox reactions, influencing the compound’s reactivity and binding affinity. The benzothiepine ring structure allows for interactions with hydrophobic pockets in proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its antihypertensive and diuretic properties.
1,2,3-Benzothiadiazole: Studied for its antimicrobial and anticancer activities.
1,2-Benzisothiazole 1,1-dioxide: Used in the synthesis of dyes and pigments.
Uniqueness
1,2-Dihydro-3-benzothiepine 3,3-dioxide is unique due to its specific ring structure and the presence of the dioxide group, which imparts distinct chemical reactivity and potential biological activities
Properties
CAS No. |
2765-43-7 |
|---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
1,2-dihydro-3λ6-benzothiepine 3,3-dioxide |
InChI |
InChI=1S/C10H10O2S/c11-13(12)7-5-9-3-1-2-4-10(9)6-8-13/h1-5,7H,6,8H2 |
InChI Key |
ZDMFUYFYAYSBHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















